Cas no 81409-90-7 (Cabergoline)

Cabergoline 化学的及び物理的性質
名前と識別子
-
- Cabergoline
- 6-Allyl-N-[3-(dimethylamino)propyl]-N-(ethylcarbamoyl)ergoline-8-carboxamide
- (6aR,9R,10aR)-N-[3-(dimethylamino)propyl]-N-(ethylcarbamoyl)-7-prop-2-enyl-6,6a,8,9,10,10a-hexahydro-4H-indolo[4,3-fg]quinoline-9-carboxamide
- FCE-21336
- 1-[(6-Allylergoline-8β-yl)carbonyl]-1-[3-(dimethylamino)-propyl]-3-ethylurea
- Cabaser
- Cabaseril
- Cabergolina
- Cabergolina [Spanish]
- Cabergolinum
- Cabergolinum [Latin]
- Dostinex
- Dostinex(R)
- Galastop
- Galastop(R)
- N-[3-(dimethylamino)propyl]-N-[(ethylamino)carbonyl]-6-(2-propenyl)-8g-ergoline-8-carboxamide
- AB01275484-01
- CABERGOLINE [JAN]
- N04BC06
- UNII-LL60K9J05T
- N-[3-(dimethylamino)propyl]-N-(ethylcarbamoyl)-6-allyl-ergoline-8beta-carboxamide
- FCE-21336FCE-21336
- CABERGOLINE [MI]
- FCE 21336
- Ergoline-8-carboxamide, N-(3-(dimethylamino)propyl)-N-((ethylamino)carbonyl)-6-(2-propen-1-yl)-, (8beta)-
- MS-28208
- (8beta)-N-(3-(dimethylamino)propyl)-N-(ethylcarbamoyl)-6-(prop-2-en-1-yl)ergoline-8-carboxamide
- 6-allyl-N-[3-(dimethylamino)propyl]-N-[(ethylamino)carbonyl]-ergoline-8beta-carboxamide
- MFCD00867887
- HY-15296
- 1-[3-(dimethylamino)propyl]-3-ethyl-1-{[(2R,4R,7R)-6-(prop-2-en-1-yl)-6,11-diazatetracyclo[7.6.1.0^{2,7}.0^{12,16}]hexadeca-1(16),9,12,14-tetraen-4-yl]carbonyl}urea
- HMS2090A09
- CABERGOLINE [USP-RS]
- SR-05000001493-2
- BIDD:GT0775
- CABERGOLINE (USP-RS)
- BRD-K86882815-001-01-6
- CG-101
- DTXCID502719
- Tox21_112589
- Q423308
- CABERGOLINE (USP MONOGRAPH)
- NCGC00167821-01
- Cabaser (TN)
- Ergoline-8-carboxamide, N-(3-(dimethylamino)propyl)-N-((ethylamino)carbonyl)-6-(2-propenyl)-, (8-beta)-
- Tox21_112589_1
- BDBM50426497
- Cabergoline (JAN/USP/INN)
- Cabergoline, European Pharmacopoeia (EP) Reference Standard
- C08187
- SCHEMBL42292
- Caberlin
- CHEBI:3286
- CABERGOLINE [INN]
- Cabergoline (USAN:USP:INN:BAN)
- NS00001091
- (8beta)-N-[3-(dimethylamino)propyl]-N-[(ethylamino)carbonyl]-6-prop-2-en-1-ylergoline-8-carboxamide
- (8beta)-N-(3-(dimethylamino)propyl)-N-((ethylamino)carbonyl)-6-(2-propenyl)-ergoline-8-carboxamide
- CABERGOLINE [MART.]
- F17353
- (6aR,9R,10aR)-7-allyl-N-(3-(dimethylamino)propyl)-N-(ethylcarbamoyl)-4,6,6a,7,8,9,10,10a-octahydroindolo[4,3-fg]quinoline-9-carboxamide
- GTPL37
- CABERGOLINE (EP MONOGRAPH)
- SR-05000001493-1
- (9R,10aR)-7-allyl-N-(3-(dimethylamino)propyl)-N-(ethylcarbamoyl)-4,6,6a,7,8,9,10,10a-octahydroindolo[4,3-fg]quinoline-9-carboxamide
- NCGC00344544-01
- BRN 6020775
- DB00248
- 1-ethyl-3-(3'-dimethylamionpropyl)-2-(6'-allylergoline-8'beta-carbonyl)urea
- (8R)-6-allyl-N-[3-(dimethylamino)propyl]-N-(ethylcarbamoyl)ergoline-8-carboxamide
- 1-[(6-allylergoline-8beta-yl)carbonyl]-1-[3-(dimethylamino)propyl]-3-ethylurea
- Cabergoline, >=98% (HPLC)
- Sogilen
- Dostinex (TN)
- ERGOLINE-8.BETA.-CARBOXAMIDE, N-(3-(DIMETHYLAMINO)PROPYL)-N-((ETHYLAMINO)CARBONYL)-6-(2-PROPENYL)-
- Cabergoline; 1-Ethyl-3-[3-(dimethylamino)propyl]-3-[[(6aR,9R,10aR)-7-(prop-2-enyl)-4,6,6a,7,8,9,10,10a-octahydroindolo[4,3-fg]quinolin-9-yl]carbonyl]urea
- EN300-19767804
- 1-[(6-Allylergoline-8beta-yl)carbonyl]-1-[3-(dimethylamino)-propyl]-3-ethylurea
- CABERGOLINE (EMA EPAR VETERINARY)
- CABERGOLINE [USAN]
- CHEMBL1201087
- DTXSID6022719
- 1-((6-Allylergolin-8beta-yl)carbonyl)-1-(3-(dimethylamino)propyl)-3-ethylurea
- LL60K9J05T
- AKOS015961587
- s5842
- (8beta)-N-[3-(dimethylamino)propyl]-N-[(ethylamino)carbonyl]-6-(2-propenyl)-ergoline-8-carboxamide
- KORNTPPJEAJQIU-KJXAQDMKSA-N
- (8beta)-N-[3-(dimethylamino)propyl]-N-(ethylcarbamoyl)-6-(prop-2-en-1-yl)ergoline-8-carboxamide
- 1-[3-(dimethylamino)propyl]-3-ethyl-1-[(2R,4R,7R)-6-(prop-2-en-1-yl)-6,11-diazatetracyclo[7.6.1.0^{2,7}.0^{12,16}]hexadeca-1(15),9,12(16),13-tetraene-4-carbonyl]urea
- Cabergolinum (Latin)
- G02CB03
- CABERGOLINE [WHO-DD]
- 1-((6-allylergoline-8beta-yl)carbonyl)-1-(3-(dimethylamino)propyl)-3-ethylurea
- HMS3886H05
- Cabergoline 1000 microg/mL in Acetonitrile
- Cabergoline [USAN:USP:INN:BAN]
- Cabergoline, United States Pharmacopeia (USP) Reference Standard
- D00987
- CABERGOLINE [EP MONOGRAPH]
- 81409-90-7
- SR-05000001493
- AC-26126
- CABERGOLINE (MART.)
- CABERGOLINE [VANDF]
- (8R)-6-allyl-N-(3-(dimethylamino)propyl)-N-(ethylcarbamoyl)ergoline-8-carboxamide
- 1-Ethyl-3-(3'-dimethylaminopropyl)-3-(6'-allylergoline-8'beta-carbonyl)urea
- CABERGOLINE [EMA EPAR VETERINARY]
- CABERGOLINE [ORANGE BOOK]
- Ergoline-8beta-carboxamide, N-(3-(dimethylamino)propyl)-N-((ethylamino)carbonyl)-6-(2-propenyl)-
- CAS-81409-90-7
- CABERGOLINE [USP MONOGRAPH]
- ETHYL4-METHYL-2-PYRIDIN-3-YL-1,3-THIAZOLE-5-CARBOXYLATE
- 1-[(6-allylergolin-8beta-yl)carbonyl]-1-[3-(dimethylamino)propyl]-3-ethylurea
- Velactis
- (8β)-N-[3-(Dimethylamino)propyl]-N-[(ethylamino)carbonyl]-6-(2-propen-1-yl)ergoline-8-carboxamide (ACI)
- Ergoline-8-carboxamide, N-[3-(dimethylamino)propyl]-N-[(ethylamino)carbonyl]-6-(2-propenyl)-, (8β)- (9CI)
- Cabergoline (JP18/USP/INN)
- BRD-K86882815-001-03-2
-
- MDL: MFCD00867887
- インチ: 1S/C26H37N5O2/c1-5-11-30-17-19(25(32)31(26(33)27-6-2)13-8-12-29(3)4)14-21-20-9-7-10-22-24(20)18(16-28-22)15-23(21)30/h5,7,9-10,16,19,21,23,28H,1,6,8,11-15,17H2,2-4H3,(H,27,33)/t19-,21-,23-/m1/s1
- InChIKey: KORNTPPJEAJQIU-KJXAQDMKSA-N
- SMILES: C(N1C[C@H](C(=O)N(CCCN(C)C)C(=O)NCC)C[C@@H]2C3C=CC=C4C=3C(=CN4)C[C@@H]12)C=C
計算された属性
- 精确分子量: 451.29500
- 同位素质量: 451.294725
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 氢键受体数量: 7
- 重原子数量: 33
- 回転可能化学結合数: 11
- 複雑さ: 713
- 共价键单元数量: 1
- 原子立体中心数の決定: 3
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- 互变异构体数量: 2
- XLogP3: 3.4
- Surface Charge: 0
- トポロジー分子極性表面積: 71.7
じっけんとくせい
- Color/Form: White crystalline solid
- 密度みつど: 1.2±0.1 g/cm3
- ゆうかいてん: 102-104°C
- Boiling Point: Not available
- フラッシュポイント: Not available
- Refractive Index: 1.594
- Solubility: DMSO: ≥10mg/mL
- PSA: 71.68000
- LogP: 3.52270
- じょうきあつ: Not available
Cabergoline Security Information
- Signal Word:warning
- 危害声明: H 303は摂取に有害である可能性がある+h 313は皮膚接触に有害である可能性がある+h 333は吸入に有害である可能性がある
- Warning Statement: P 264治療後徹底洗浄+p 280防護手袋着用/防護服着用/防護眼帯着用/防護マスク着用+p 305目の中+p 351水で数分丁寧に洗い流す+p 338コンタクトレンズを外し(あれば)操作しやすく、洗い流し続ける+p 337目の刺激が持続する場合+p 313医療アドバイス/看護を求める
- 危険物輸送番号:UN 2210
- 危険カテゴリコード: 36/37/38
- セキュリティの説明: S8; S24/25; S46
- RTECS号:ZB3200000
-
危険物標識:
- どくせい:Sol in ethyl alcohol, chloroform, DMF; slightly sol in 0.1 N HCl; very slightly sol in n-hexane. Insol in water. LD50 orally in male mice: >400 mg/kg (Brambilla)
- Risk Phrases:R37; R43
- Packing Group:III
- 安全术语:9
- 储存条件:Powder -20°C 3 years 4°C 2 years In solvent -80°C 6 months -20°C 1 month
Cabergoline Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
TargetMol Chemicals | T14853-50 mg |
Cabergoline |
81409-90-7 | 99.92% | 50mg |
¥ 3,567 | 2023-07-11 | |
TRC | C050000-5mg |
Cabergoline |
81409-90-7 | 5mg |
$ 119.00 | 2023-09-08 | ||
TRC | C050000-25mg |
Cabergoline |
81409-90-7 | 25mg |
$ 368.00 | 2023-04-18 | ||
WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajci5124-1mg |
Cabergoline |
81409-90-7 | 98% | 1mg |
¥1340.00 | 2023-09-10 | |
SHANG HAI TAO SHU Biotechnology Co., Ltd. | T14853-10 mg |
Cabergoline |
81409-90-7 | 99.92% | 10mg |
¥1477.00 | 2022-04-26 | |
ChemScence | CS-2804-5mg |
Cabergoline |
81409-90-7 | 99.80% | 5mg |
$96.0 | 2022-04-26 | |
TRC | C050000-100mg |
Cabergoline |
81409-90-7 | 100mg |
$ 1143.00 | 2023-04-18 | ||
DC Chemicals | DC9423-1 g |
Cabergoline |
81409-90-7 | >98% | 1g |
$3200.0 | 2022-03-01 | |
ChemScence | CS-2804-50mg |
Cabergoline |
81409-90-7 | 99.80% | 50mg |
$558.0 | 2022-04-26 | |
SHANG HAI TAO SHU Biotechnology Co., Ltd. | T14853-1 mL * 10 mM (in DMSO) |
Cabergoline |
81409-90-7 | 99.92% | 1 mL * 10 mM (in DMSO) |
¥867.00 | 2022-04-26 |
Cabergoline 合成方法
Synthetic Circuit 1
1.2 Reagents: Sodium bicarbonate Solvents: Water ; 20 min, 25 °C; 15 min, 25 °C
1.3 Reagents: Hydrochloric acid Solvents: Water ; 1.5 h, 75 - 80 °C
1.4 Reagents: Ammonia Solvents: Ethyl acetate , Water ; pH 10, 25 °C
Synthetic Circuit 2
1.2 Reagents: Ammonium hydroxide Solvents: Water
Synthetic Circuit 3
1.2 24 h, 15 - 20 °C
1.3 Reagents: Tetrabutylammonium fluoride Solvents: Tetrahydrofuran ; 30 min, 0 - 5 °C; 1.5 h, 0 - 5 °C
Cabergoline Raw materials
- Desethylcarbamoyl Cabergoline
- Ergoline-1-carboxylic acid, 8-[[[3-(dimethylamino)propyl]amino]carbonyl]-6-(2-propen-1-yl)-, 1,1-dimethylethyl ester, (8β)-
- tert-butyl (5R,8R,10R)-6-allyl-8-[[[3-(dimethylamino)propyl][(ethylamino)carbonyl]amino]carbonyl]ergoline-1-carboxylate
Cabergoline Preparation Products
Cabergoline Suppliers
Cabergoline 関連文献
-
Vishal M. Balaramnavar,Khurshid Ahmad,Mohd Saeed,Irfan Ahmad,Mehnaz Kamal,Talaha Jawed RSC Adv. 2020 10 40264
-
Chunping Tang,Yang Ye,Yunjiang Feng,Ronald J. Quinn Nat. Prod. Rep. 2016 33 6
-
Jing-Jing Chen,Meng-Yao Han,Ting Gong,Jin-Ling Yang,Ping Zhu RSC Adv. 2017 7 27384
-
Frederico R. Baptista,S. A. Belhout,S. Giordani,S. J. Quinn Chem. Soc. Rev. 2015 44 4433
-
Tarana Umar,Nasimul Hoda Med. Chem. Commun. 2015 6 2063
-
Matteo Borgini,Pravat Mondal,Ruiting Liu,Peter Wipf RSC Med. Chem. 2021 12 483
-
Riccardo Ronchetti,Giada Moroni,Andrea Carotti,Antimo Gioiello,Emidio Camaioni RSC Med. Chem. 2021 12 1046
-
Christiane Wallwey,Shu-Ming Li Nat. Prod. Rep. 2011 28 496
-
Jernej Wagger,Alja? Po?es,Franc Po?gan RSC Adv. 2013 3 23146
-
John J. Johnston Pestic. Outlook 2002 13 250
Cabergolineに関する追加情報
Cabergoline: A Comprehensive Overview
Cabergoline, also known by its CAS number 81409-90-7, is a potent and selective dopamine agonist that has garnered significant attention in the medical and scientific communities. This compound is primarily used in the treatment of conditions such as Parkinson's disease, hyperprolactinemia, and certain types of pituitary tumors. Its mechanism of action involves stimulating dopamine receptors, particularly the D2 subtype, which plays a crucial role in modulating various physiological processes.
The chemical structure of Cabergoline is characterized by a unique bicyclic framework that contributes to its high affinity for dopamine receptors. This structural feature not only enhances its therapeutic efficacy but also minimizes off-target effects, making it a preferred choice for clinicians. Recent studies have explored the potential of Cabergoline in treating other neurological disorders, such as restless legs syndrome (RLS), further expanding its clinical applications.
One of the most notable advancements in the research of Cabergoline involves its role in neuroprotection. Emerging evidence suggests that this compound may possess antioxidant properties, which could help mitigate oxidative stress—a key factor in the progression of neurodegenerative diseases like Parkinson's. These findings have sparked interest in exploring Cabergoline as a potential preventive agent against such conditions.
In addition to its pharmacological properties, the synthesis and manufacturing of Cabergoline have been optimized to ensure consistent quality and bioavailability. Modern production techniques focus on improving the compound's solubility and stability, which are critical for its effectiveness as an oral medication. This has led to the development of formulations that offer sustained release, enhancing patient compliance and treatment outcomes.
The safety profile of Cabergoline has been extensively studied, with research indicating that it is generally well-tolerated at recommended doses. However, like all medications, it is not without potential side effects. Common adverse reactions include nausea, dizziness, and orthostatic hypotension. Long-term use has been associated with a risk of cardiac valvulopathy, a condition characterized by abnormal thickening of heart valves. Ongoing research aims to better understand these risks and develop strategies to minimize them.
Recent clinical trials have also investigated the efficacy of Cabergoline in combination with other therapies for treating Parkinson's disease. These studies suggest that such combinations may offer synergistic benefits, improving motor symptoms while reducing the need for higher doses of individual medications. This approach could potentially enhance quality of life for patients while mitigating side effects.
The versatility of Cabergoline extends beyond its medical applications. Researchers are exploring its potential in veterinary medicine, particularly in treating conditions analogous to human hyperprolactinemia in animals. This interdisciplinary approach highlights the compound's broad applicability across different species and medical fields.
In conclusion, Cabergoline, with its CAS number 81409-90-7, remains a cornerstone in the treatment of dopamine-related disorders. Its unique pharmacological properties, coupled with ongoing research into new applications and formulations, ensure that it will continue to play a vital role in both human and veterinary medicine for years to come.
81409-90-7 (Cabergoline) Related Products
- 1898244-86-4(3-methyl-3-(1-methyl-2,3-dihydro-1H-indol-5-yl)butanoic acid)
- 20884-63-3(2-(isopropylsulfonyl)benzoic Acid)
- 1361715-93-6(2'-Bromomethyl-4'-chloro-2,6-dichloro-biphenyl)
- 2229183-36-0(1-2-(difluoromethoxy)-3-methylphenyl-3-oxocyclobutane-1-carboxylic acid)
- 1319206-72-8(N-1-(3-phenyl-1H-pyrazole-5-carbonyl)piperidin-4-ylnaphthalene-2-carboxamide)
- 2680534-50-1(1-(hydroxymethyl)bicyclo3.2.0heptan-2-one)
- 1339932-84-1((1-isocyanatoethyl)cyclopropane)
- 859673-15-7(3-(2,5-dimethoxyphenyl)-2-oxo-2H-chromen-7-yl 2-methylpropanoate)
- 1220021-42-0(3-Azetidinyl cyclopentanecarboxylate)
- 1782665-21-7(methyl 3-[(3-formyl-1H-pyrazol-1-yl)methyl]benzoate)

